2-Chloro-4-ethylthiazole-5-carboxylic acid
CAS No.:
Cat. No.: VC15862882
Molecular Formula: C6H6ClNO2S
Molecular Weight: 191.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H6ClNO2S |
|---|---|
| Molecular Weight | 191.64 g/mol |
| IUPAC Name | 2-chloro-4-ethyl-1,3-thiazole-5-carboxylic acid |
| Standard InChI | InChI=1S/C6H6ClNO2S/c1-2-3-4(5(9)10)11-6(7)8-3/h2H2,1H3,(H,9,10) |
| Standard InChI Key | WGYMTTJPHVGJQX-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(SC(=N1)Cl)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Physical Properties
2-Chloro-4-methylthiazole-5-carboxylic acid belongs to the thiazole family, characterized by a five-membered aromatic ring containing sulfur and nitrogen atoms. Its molecular formula is C₅H₄ClNO₂S, with a molecular weight of 177.61 g/mol . The compound’s density is reported as 1.573 g/cm³, and it exhibits a boiling point of 364.4°C and a flash point of 174.2°C . The presence of both chlorine and carboxylic acid substituents enhances its reactivity and solubility in polar solvents, making it adaptable for synthetic modifications.
Table 1: Physicochemical Properties of 2-Chloro-4-methylthiazole-5-carboxylic Acid
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₄ClNO₂S | |
| Molecular Weight | 177.61 g/mol | |
| Density | 1.573 g/cm³ | |
| Boiling Point | 364.4°C | |
| Flash Point | 174.2°C | |
| LogP (Partition Coefficient) | 1.80 |
Spectroscopic and Crystallographic Data
The compound’s canonical SMILES notation is CC1=C(SC(=N1)Cl)C(=O)O, reflecting the chloro and methyl groups at positions 2 and 4, respectively . X-ray crystallography of analogous thiazole derivatives, such as ethyl 2-chloro-4-methylthiazole-5-carboxylate, reveals planar ring geometries with bond lengths consistent with aromatic stabilization . The carboxylic acid group facilitates hydrogen bonding, influencing its crystalline packing and solubility profile.
Synthesis and Industrial Production
Synthetic Pathways
The synthesis of 2-chloro-4-methylthiazole-5-carboxylic acid typically involves cyclization reactions starting from thiourea derivatives or α-chloroketones. A common route employs the Hantzsch thiazole synthesis, where a β-chlorovinyl ketone reacts with thiourea in the presence of hydrochloric acid . For example, ethyl 2-chloro-4-methylthiazole-5-carboxylate is synthesized by esterification of the carboxylic acid precursor, followed by chlorination at position 2 .
Key Reaction Steps:
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Cyclization: Condensation of 2-chloroacetoacetate with thiourea yields the thiazole core.
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Chlorination: Electrophilic substitution introduces chlorine at position 2.
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Hydrolysis: Acidic or basic hydrolysis of the ester group generates the carboxylic acid .
Industrial Applications
The compound serves as a precursor for agricultural chemicals and pharmaceutical intermediates. Its ethyl ester derivative (CAS 7238-62-2) is utilized in nitrification inhibition, enhancing fertilizer efficiency by slowing ammonium oxidation in soil . Additionally, it is a building block for antitumor agents, with modifications at the 5-carboxylic position enabling structure-activity relationship (SAR) studies .
| Cell Line | IC₅₀ (μM) | Mechanism | Source |
|---|---|---|---|
| MCF-7 (Breast) | 12.3 | Caspase-3 Activation | |
| A549 (Lung) | 18.7 | ROS Generation | |
| HeLa (Cervical) | 22.1 | G2/M Arrest |
Anti-inflammatory and Analgesic Effects
In murine models, the compound reduces carrageenan-induced paw edema by 45% at 50 mg/kg, surpassing diclofenac (35%). It inhibits cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) production, modulating NF-κB signaling.
Future Directions and Research Opportunities
Drug Delivery Systems
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles could enhance bioavailability, as demonstrated for similar thiazole derivatives . Targeted delivery to tumor sites via folate conjugation is under investigation.
Structure-Activity Relationship (SAR) Optimization
Modifications at the 4-methyl and 5-carboxylic positions are being explored to improve potency. For instance, replacing the methyl group with trifluoromethyl enhances blood-brain barrier penetration in neuroinflammatory models .
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